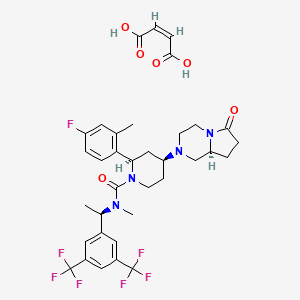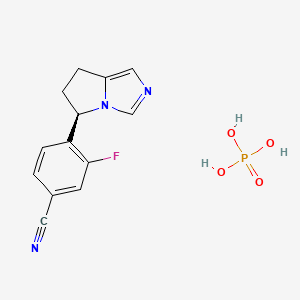
Unii-Y3hmf6G24B
Übersicht
Beschreibung
PAT-1251, auch bekannt als Lenumlostat, ist ein potenter, selektiver und oraler Inhibitor von Lysyloxidase-ähnlichem 2 (LOXL2). LOXL2 ist ein Enzym, das eine entscheidende Rolle bei der Vernetzung von Kollagen und Elastin spielt, die wesentliche Bestandteile der extrazellulären Matrix sind. Diese Verbindung hat sich als vielversprechend bei der Behandlung von fibrotischen Erkrankungen erwiesen, bei denen eine übermäßige oder anomale Ansammlung von extrazellulärer Matrix zu einer Organdysfunktion führt .
Herstellungsmethoden
Die Synthese von PAT-1251 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende KupplungDer letzte Schritt beinhaltet die Kupplung des Pyrrolidinderivats mit einem Benzoylchlorid-Derivat zur Bildung von PAT-1251 .
Industrielle Produktionsmethoden für PAT-1251 sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of PAT-1251 involves several steps, including the preparation of key intermediates and their subsequent couplingThe final step involves the coupling of the pyrrolidine derivative with a benzoyl chloride derivative to form PAT-1251 .
Industrial production methods for PAT-1251 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
PAT-1251 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
PAT-1251 wurde ausgiebig auf sein Potenzial zur Behandlung fibrotischer Erkrankungen wie idiopathischer Lungenfibrose, Leberfibrose und Nierenfibrose untersucht. Es hat in präklinischen Modellen im Vergleich zu anderen Behandlungen eine überlegene antifibrotische Wirksamkeit gezeigt. Darüber hinaus wird PAT-1251 auf sein Potenzial zur Behandlung von Krebsarten untersucht, bei denen LOXL2 hochreguliert ist .
Im Bereich der Chemie dient PAT-1251 als wertvolles Werkzeug zur Untersuchung der Rolle von LOXL2 in verschiedenen biologischen Prozessen. In der Biologie und Medizin wird es verwendet, um die Mechanismen der Fibrose zu untersuchen und neue therapeutische Strategien zu entwickeln. In der Industrie wird PAT-1251 als potenzieller Kandidat für fibrotische Erkrankungen entwickelt .
Wirkmechanismus
PAT-1251 entfaltet seine Wirkung, indem es die katalytische Aktivität von LOXL2 selektiv hemmt. Diese Hemmung verhindert die Vernetzung von Kollagen und Elastin, wodurch die Steifigkeit der extrazellulären Matrix reduziert wird. Dadurch unterbricht PAT-1251 die profibrotische Feed-Forward-Schleife, die zu Narbenbildung und Gewebszerstörung führt. Die molekularen Ziele von PAT-1251 umfassen die aktive Stelle von LOXL2, an der es eine kovalente Bindung eingeht und das Enzym so inaktiviert .
Wirkmechanismus
PAT-1251 exerts its effects by selectively inhibiting the catalytic activity of LOXL2. This inhibition prevents the cross-linking of collagen and elastin, thereby reducing the stiffness of the extracellular matrix. By doing so, PAT-1251 disrupts the profibrotic feed-forward loop that leads to scarring and tissue destruction. The molecular targets of PAT-1251 include the active site of LOXL2, where it forms a covalent bond, rendering the enzyme inactive .
Vergleich Mit ähnlichen Verbindungen
PAT-1251 ist einzigartig in seiner hohen Selektivität und Potenz als LOXL2-Inhibitor. Im Vergleich zu anderen LOXL2-Inhibitoren wie monoklonalen Antikörpern bietet PAT-1251 eine überlegene antifibrotische Wirksamkeit und bessere arzneimittelähnliche Eigenschaften. Zu ähnlichen Verbindungen gehören andere LOXL2-Inhibitoren wie PAT-409, das Autotaxin, ein weiteres Enzym, das an fibrotischen Erkrankungen beteiligt ist, als Ziel hat. PAT-1251 zeichnet sich durch seine irreversible Hemmung und orale Bioverfügbarkeit aus .
Eigenschaften
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXXYXJORZPHE-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098884-52-5 | |
| Record name | PAT-1251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAT-1251 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16735 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenumlostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)



![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)






![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)
